molecular formula C16H21BF4O3 B13348090 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol

1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol

Cat. No.: B13348090
M. Wt: 348.1 g/mol
InChI Key: PKEQHDSQIKFLDV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a fluorinated organic compound that features a boronic ester group. This compound is notable for its unique structure, which combines fluorine atoms and a boronic ester, making it valuable in various chemical reactions and applications.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then further reacted to produce the final product . The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for Suzuki coupling and transition metal catalysts for hydroboration . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The fluorine atoms enhance the compound’s stability and reactivity by influencing its electronic properties .

Comparison with Similar Compounds

Similar compounds to 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol include other boronic esters and fluorinated organic molecules. Some examples are:

These compounds share similar structural features but differ in their specific functional groups and applications. The presence of the trifluoromethyl group in this compound makes it unique, providing distinct reactivity and stability compared to its analogs .

Properties

Molecular Formula

C16H21BF4O3

Molecular Weight

348.1 g/mol

IUPAC Name

1,1,1-trifluoro-2-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol

InChI

InChI=1S/C16H21BF4O3/c1-9-7-12(18)10(15(6,22)16(19,20)21)8-11(9)17-23-13(2,3)14(4,5)24-17/h7-8,22H,1-6H3

InChI Key

PKEQHDSQIKFLDV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(C)(C(F)(F)F)O

Origin of Product

United States

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